molecular formula C10H15N3O2S B2392346 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide CAS No. 1795087-56-7

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide

Cat. No. B2392346
M. Wt: 241.31
InChI Key: GNMNUWVPQQDZOP-UHFFFAOYSA-N
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Description

“N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide” is a chemical compound that contains a pyridine ring and a pyrrolidine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a pyridine derivative with a pyrrolidine derivative. For instance, N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the pyridine and pyrrolidine rings. Pyridine is a basic heterocycle and can undergo reactions typical of amines, such as protonation, alkylation, and acylation . Pyrrolidine can participate in various reactions due to the presence of the amine group .

Scientific Research Applications

Molecular and Supramolecular Structures

Research on N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide derivatives has explored their molecular and supramolecular structures. These studies have highlighted how variations in the sulfonamide substituent can influence molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking. For instance, different torsion angles and hydrogen bond formations lead to the assembly of molecules into dimers, layers, or chains, affecting their physical properties and potential applications (Danielle L Jacobs et al., 2013).

Coordination Chemistry

The compound's ability to act as a ligand for metal coordination has been demonstrated in studies focusing on crystal structures involving platinum and silver. These studies reveal how N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide can coordinate with metals via the pyridine nitrogen atom, forming complex molecules that are stabilized by hydrogen bonding and potentially useful in the development of new materials or catalytic processes (N. Dodoff et al., 2004).

Catalytic Applications

Investigations into the catalytic applications of derivatives of this compound have shown their potential in transfer hydrogenation reactions and the synthesis of aromatic compounds. These studies demonstrate the versatility of sulfonamide derivatives in facilitating various chemical transformations, offering insights into their role as catalysts or catalytic ligands in organic synthesis (A. Ruff et al., 2016).

Material Science and Organic Electronics

Research has also delved into the material science applications of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide derivatives, exploring their potential in the fabrication of electro-optic films. These studies examine how the molecular architecture of these compounds influences film microstructure and nonlinear optical response, contributing to advancements in organic electronics and photonics (A. Facchetti et al., 2006).

properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-16(14,15)12-9-5-7-13(8-9)10-4-2-3-6-11-10/h2-4,6,9,12H,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMNUWVPQQDZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCN(C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide

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